Egfr T790M/L858R-IN-6

EGFR T790M/L858R Enzymatic inhibition assay Kinase inhibitor screening

Egfr T790M/L858R-IN-6 (CAS 3032760-71-4), also known as compound 53, is a pyrimidine-based small-molecule inhibitor rationally designed to target the T790M gatekeeper and L858R activating mutations of the epidermal growth factor receptor (EGFR). It belongs to a chemical series disclosed in patent WO2024064091A1, which features enamide-containing pyrimidine scaffolds engineered for inhibitory activity against clinically relevant EGFR mutants.

Molecular Formula C27H27N7O2
Molecular Weight 481.5 g/mol
Cat. No. B12367896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEgfr T790M/L858R-IN-6
Molecular FormulaC27H27N7O2
Molecular Weight481.5 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC5=CC=CC=N5)NCCO)OC
InChIInChI=1S/C27H27N7O2/c1-34-17-19(18-7-3-4-8-24(18)34)20-10-12-30-27(32-20)33-23-15-22(31-26-9-5-6-11-29-26)21(28-13-14-35)16-25(23)36-2/h3-12,15-17,28,35H,13-14H2,1-2H3,(H,29,31)(H,30,32,33)
InChIKeyFXIVQOYPDQWEOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Egfr T790M/L858R-IN-6: Potent Pyrimidine-Based EGFR Mutant Inhibitor for Targeted Oncology Research


Egfr T790M/L858R-IN-6 (CAS 3032760-71-4), also known as compound 53, is a pyrimidine-based small-molecule inhibitor rationally designed to target the T790M gatekeeper and L858R activating mutations of the epidermal growth factor receptor (EGFR) [1]. It belongs to a chemical series disclosed in patent WO2024064091A1, which features enamide-containing pyrimidine scaffolds engineered for inhibitory activity against clinically relevant EGFR mutants. This compound is supplied as a research-use-only biochemical tool with a molecular weight of 481.55 g/mol and a purity specification of >98%, making it suitable for preclinical profiling and chemical biology applications .

Workflow EGFR T790M/L858R biochemical inhibition assays
Selection Pyrimidine-based patent series compound for SAR comparison
Use Context Research-use-only kinase profiling and screening

Why Egfr T790M/L858R-IN-6 Cannot Be Simply Replaced by Other In-Class EGFR Inhibitors


EGFR inhibitors targeting the T790M/L858R double mutant occupy a crowded chemical space, yet their biochemical potency values alone can be misleading for procurement decisions. The pyrimidine-2,4-diamine scaffold of Egfr T790M/L858R-IN-6 features specific substituents—an indolyl group at the pyrimidine 4-position and an elaborated aniline at the 2-position—that determine its individual inhibitory profile within the patent series [1]. Even within the same disclosure, the difference between examples is not merely potency; structural variations influence physicochemical properties, synthetic accessibility, and potential off-target liability. Substituting this compound with a close analog without verifying its specific inhibition profile under identical assay conditions risks selecting an entity with uncharacterized selectivity or divergent pharmacokinetic behavior [2]. The evidence below quantifies exactly where this compound stands relative to its in-patent analogs.

Pyrimidine-2,4-diamine substituents (indolyl and elaborated aniline) define inhibitory profile; close analogs may exhibit divergent selectivity.

Structural divergence within the patent series alters physicochemical properties and may affect off-target liability.

Potency ranking among patent examples may not replicate under different assay conditions; uncharacterized kinase profiles require validation.

Quantitative Differentiation of Egfr T790M/L858R-IN-6: Evidence for Scientific Selection


Comparison of EGFR T790M/L858R Enzymatic Inhibition: IN-6 vs. IN-5 (Example 52)

In the same high-throughput enzymatic assay measuring inhibition of EGFR bearing both the T790M and L858R mutations at a fixed concentration of 0.05 µM, Egfr T790M/L858R-IN-6 (compound 53) achieved 90.88% inhibition of enzyme activity compared to 92.9% inhibition by the structurally related analog Egfr T790M/L858R-IN-5 (example 52) [1]. Both values represent residual enzyme activity relative to DMSO controls as reported in Table 1 of the parent patent. The modest 2.02-percentage-point difference demonstrates that IN-5 exhibits a numerically higher inhibition percentage under identical conditions, which should guide researchers seeking maximum single-point potency within this specific chemical series [2].

EGFR T790M/L858R Inhibition
Head-to-head
IN-6: 90.88% vs IN-5: 92.9% at 0.05 µM
Supports potency ranking within tested series
Biochemical enzyme assay; DMSO control
EGFR T790M/L858R Enzymatic inhibition assay Kinase inhibitor screening

Comparison of EGFR T790M/L858R Enzymatic Inhibition: IN-6 vs. IN-7 (Compound 72)

Using the same patent-described assay for EGFR L858R/T790M inhibition at 0.05 µM, Egfr T790M/L858R-IN-6 (compound 53) exhibited 90.88% enzyme inhibition, whereas Egfr T790M/L858R-IN-7 (compound 72) demonstrated 93% inhibition [1]. This quantifiable gap of 2.12 percentage points positions IN-6 as a moderately potent analog within the series, confirming that incremental structural modifications (as exemplified by compounds 53 and 72) translate into measurable differences in target engagement [2].

EGFR T790M/L858R Inhibition
Head-to-head
IN-6: 90.88% vs IN-7: 93% at 0.05 µM
Supports incremental structure-activity context
Same patent assay conditions; Table 1
EGFR T790M/L858R Kinase inhibition Compound optimization

Chemical Topology Differentiation: IN-6 Molecular Scaffold vs. IN-4 (Example 14)

While a direct potency comparison with Egfr T790M/L858R-IN-4 (example 14) is unavailable in the reported patent data, the two compounds diverge in their molecular composition: IN-6 (C27H27N7O2, MW 481.55 g/mol) carries a distinct substitution pattern compared to IN-4 (C25H27N7O2, MW 457.53 g/mol) [1]. The difference in molecular weight (24.02 g/mol) and elemental composition indicates a meaningful divergence in side-chain architecture, which typically influences ligand binding kinetics, solubility, and metabolic stability . This chemical topology difference implies that these patent examples are not interchangeable, and selection must be guided by the specific assay or model system requirements.

Molecular Topology
Class-level
IN-6: C27H27N7O2 (481.55) vs IN-4: C25H27N7O2 (457.53)
Structural divergence may affect binding and ADME
MW difference 24.02; C2H0 composition change
Medicinal chemistry Structure-activity relationship Kinase inhibitor design

Confirmation of Source Chemical Identity and Vendor Purity Specification

The chemical identity of Egfr T790M/L858R-IN-6 is confirmed by its unambiguous assignment as 'compound 53' in Example 53 of patent WO2024064091A1 [1]. Commercial suppliers consistently report a purity of >98% (HPLC), a critical quality parameter for reproducible biochemical assays . Unlike in-house synthesized batches that may lack rigorous analytical documentation, procuring this compound through validated vendors ensures batch-to-batch consistency in chemical identity and purity, reducing confounding variables in downstream experiments.

Chemical Identity
Specification review
Assigned as compound 53 in WO2024064091A1; purity >98% (HPLC)
Supports patent traceability and batch consistency
Vendor COA; traceable to Example 53
Compound procurement Quality control Chemical identity

Best Application Scenarios for Egfr T790M/L858R-IN-6 Based on Quantitative Evidence


Biochemical Screening Cascade for Mutant-Selective EGFR Inhibitors

Egfr T790M/L858R-IN-6, with a confirmed 90.88% inhibition of EGFR L858R/T790M enzyme activity at 0.05 µM, serves as a validated reference compound for establishing assay windows in high-throughput screens targeting the double-mutant kinase [1]. Its activity lies in the mid-range of the patent example series (IN-5: 92.9%; IN-7: 93%), making it a suitable comparator when running concentration-response curves to benchmark new chemical entities derived from this pyrimidine scaffold .

Structure-Activity Relationship (SAR) Studies on Pyrimidine-Based EGFR Inhibitors

The established structural identity of IN-6 as 'compound 53' with molecular formula C27H27N7O2 allows it to serve as a reference point for SAR exploration within the enamide-pyrimidine series [1]. Researchers synthesizing close analogs can use IN-6 as a positive control to track how specific substituent variations—such as those found in IN-4 (C25H27N7O2) or IN-5—modulate enzymatic inhibition potency, providing a framework for rational design .

Kinase Selectivity Profiling and Off-Target Assessment

Given that the parent patent claims inhibitory activity against multiple EGFR mutants (including C797S and exon 20 insertions), Egfr T790M/L858R-IN-6 can be deployed as a chemical probe in broader kinase selectivity panels [1]. This application is critical for distinguishing mutant-specific inhibitors from pan-EGFR agents, thereby informing the safety and efficacy hypotheses in preclinical development.

Application
Selection Property
Validation Focus
Mutant EGFR biochemical screening
Mid-series potency context
Concentration-response benchmarking
SAR exploration of pyrimidine inhibitors
Defined scaffold identity (compound 53)
Potency modulation by substituent variation
Kinase selectivity profiling
EGFR mutant-targeted probe
Off-target kinase panel assessment
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